3-Oxotetrahydrofuran
Description
Physical Properties
Dihydrofuran-3(2H)-one is typically a colorless to pale-yellow liquid or solid with a sweet, fruity, or caramel-like odor. guidechem.com It is soluble in water and sparingly soluble in solvents like chloroform (B151607) and methanol. guidechem.comchemicalbook.com Key physical properties are summarized in the table below.
Table 1: Physical Properties of Dihydrofuran-3(2H)-one
| Property | Value |
|---|---|
| CAS Number | 22929-52-8 |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol avantorsciences.com |
| Appearance | Colorless to yellow liquid/solid guidechem.com |
| Boiling Point | 139-140 °C avantorsciences.com |
| Density | 1.1124 g/cm³ at 25 °C avantorsciences.com |
| Flash Point | 56 °C chemicalbook.com |
| Refractive Index | 1.4360-1.4400 chemicalbook.com |
Chemical Properties
The chemical nature of Dihydrofuran-3(2H)-one is governed by its functional groups: a cyclic ether (tetrahydrofuran ring) and a ketone. It is classified as an oxolane substituted by an oxo group at the 3-position. chemicalbook.com This structure makes it a valuable reagent and building block in organic synthesis, particularly for producing biologically active compounds and other heterocycles. medchemexpress.com Its ketone group allows it to undergo a variety of reactions, including reductions, oxidations, and condensations, which are fundamental to its synthetic utility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPJFSCQKHRSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336157 | |
| Record name | 3-Oxotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxolan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22929-52-8 | |
| Record name | 3-Oxotetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22929-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrofuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxolan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for Dihydrofuran 3 2h One and Its Derivatives
Catalytic Cyclization Strategies
Catalytic cyclization reactions represent a powerful and atom-economical approach for the synthesis of dihydrofuran-3(2H)-ones. These methods often employ transition metals or acids to facilitate the formation of the heterocyclic ring from acyclic precursors, providing access to a wide range of substituted derivatives with high efficiency and selectivity.
A straightforward and high-yielding method for the synthesis of dihydrofuran-3(2H)-ones involves the acid-catalyzed cyclization of readily available α'-hydroxyenones. acs.orgresearchgate.net This transformation proceeds via a formal 5-endo-trig cyclization pathway, which is typically disfavored by Baldwin's rules. However, under the reaction conditions, this pathway becomes operative, leading to the desired heterocyclic products in excellent yields. The reaction is typically carried out by treating the α'-hydroxyenone with a catalytic amount of a strong acid, such as tosic acid, in a suitable solvent like refluxing toluene (B28343). acs.orgresearchgate.net This method is attractive due to its operational simplicity and the accessibility of the starting materials.
Table 1: Acid-Catalyzed Cyclization of α'-Hydroxyenones
| Entry | α'-Hydroxyenone Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-hydroxy-1-phenylpent-2-en-1-one | 5-methyl-2-phenyldihydrofuran-3(2H)-one | 95 | acs.org |
| 2 | 1-(4-methoxyphenyl)-4-hydroxy-4-methylpent-2-en-1-one | 5,5-dimethyl-2-(4-methoxyphenyl)dihydrofuran-3(2H)-one | 92 | acs.org |
Palladium catalysis has enabled the development of novel oxidative cyclization strategies for the synthesis of dihydrofuran-3(2H)-ones from α-allenols. In one such method, α-allenols undergo an intramolecular oxidative cyclization in the presence of a palladium catalyst and tert-butyl nitrite (B80452) (TBN) to afford multisubstituted 3(2H)-furanones. researchgate.netdicp.ac.cn This reaction provides a valuable route to these important heterocyclic motifs, which are common in various biologically active natural products and pharmaceuticals. researchgate.net
Another approach utilizes palladium nanoparticles (PdNPs) in an aqueous medium for the cycloetherification of α-allenols. csic.es This heterogeneous catalytic system is chemoselective and offers advantages such as reusability, ease of removal, and a high turnover frequency compared to homogeneous catalysts. csic.es The reaction conditions, including the palladium source, temperature, and additives, can be optimized to achieve high yields of the desired dihydrofuran products. csic.es
Table 2: Palladium-Catalyzed Oxidative Cyclization of α-Allenols
| Entry | α-Allenol Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-phenylpenta-3,4-dien-1-ol | Pd(OAc)₂ / TBN | 2-phenyl-5-methyldihydrofuran-3(2H)-one | 78 | dicp.ac.cn |
Gold catalysis has emerged as a powerful tool for the synthesis of dihydrofuran-3(2H)-ones through the generation of α-oxo gold carbenes. This method provides a safer and more flexible alternative to the use of hazardous α-diazo ketones. organic-chemistry.orgnih.gov The reaction typically involves the intermolecular oxidation of terminal alkynes in the presence of a gold catalyst and an oxidant, such as a pyridine (B92270) N-oxide. nih.govbeilstein-journals.org The resulting α-oxo gold carbene intermediate then undergoes an intramolecular O-H insertion to furnish the dihydrofuran-3(2H)-one ring system. organic-chemistry.orgnih.gov This strategy has been shown to be compatible with a broad range of functional groups. nih.gov
A related and novel approach involves the elsevierpure.comthieme-connect.com-sigmatropic rearrangement of oxonium ylides generated from α-oxo gold carbenes. elsevierpure.comthieme-connect.comthieme-connect.com In this process, the gold-catalyzed intermolecular oxidation of allyl homopropargyl ethers with an N-oxide leads to the formation of an oxonium ylide, which then rearranges to produce 2,5-disubstituted dihydrofuran-3(2H)-ones. elsevierpure.comthieme-connect.com
The gold-catalyzed intermolecular oxidation of allyl homopropargyl ethers followed by a elsevierpure.comthieme-connect.com-sigmatropic rearrangement of the intermediate oxonium ylide is an efficient method for preparing 2,5-disubstituted dihydrofuran-3(2H)-ones. elsevierpure.comthieme-connect.comthieme-connect.com This reaction has been optimized with respect to the catalyst, oxidant, solvent, and temperature. thieme-connect.com The diastereoselectivity of the reaction has been studied, with the trans isomer often being favored. thieme-connect.com This methodology provides access to a variety of dihydrofuran-3(2H)-ones with diverse substitution patterns at the 2- and 5-positions.
Table 3: Gold-Catalyzed Synthesis of 2,5-Disubstituted Dihydrofuran-3(2H)-ones
| Entry | Allyl Homopropargyl Ether Substrate | Catalyst / Oxidant | Product | Yield (%) | dr (trans:cis) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-(allyloxy)-5-phenylpent-4-yn-2-ol | Ph₃PAuNTf₂ / Pyridine N-oxide | 2-allyl-5-phenethyldihydrofuran-3(2H)-one | 72 | 80:20 | thieme-connect.com |
The synthetic utility of the gold-catalyzed synthesis of 2,5-disubstituted dihydrofuran-3(2H)-ones has been demonstrated in the formal synthesis of the complex natural product (±)-kumausallene. elsevierpure.comthieme-connect.comthieme-connect.com The dihydrofuran-3(2H)-one core, constructed using this methodology, serves as a crucial intermediate that can be further elaborated to the target molecule. thieme-connect.com This application highlights the power of this synthetic method for the construction of complex molecular architectures. Other synthetic routes to (±)-kumausallene have also been reported, some of which also feature a dihydrofuran intermediate. rsc.orgresearchgate.netresearchgate.net
Manganese(III) acetate (B1210297) is a versatile and widely used reagent for mediating oxidative radical cyclization reactions to form dihydrofuran rings. nih.govarkat-usa.orgmdpi.comsemanticscholar.org This method typically involves the reaction of a 1,3-dicarbonyl compound with an alkene in the presence of Mn(OAc)₃. The reaction is initiated by the oxidation of the enol form of the dicarbonyl compound by Mn(III) to generate an α-carbon radical. This radical then adds to the alkene, and the resulting radical intermediate is further oxidized by Mn(III) to a carbocation, which undergoes intramolecular cyclization to form the dihydrofuran ring. nih.govarkat-usa.org
This strategy has been successfully applied to the synthesis of novel piperazine-containing dihydrofuran derivatives by reacting unsaturated diacyl and alkyl-acyl piperazine (B1678402) compounds with 1,3-dicarbonyls. nih.govsemanticscholar.org The reactions are typically carried out in glacial acetic acid and proceed in low to high yields. nih.gov The stereochemistry of the resulting dihydrofurans is often found to be trans. nih.govmdpi.com This method has also been used in the synthesis of dihydrofuroquinolinones. dergipark.org.tr
Table 4: Mn(III)-Mediated Oxidative Radical Cyclization for Dihydrofuran Synthesis
| Entry | 1,3-Dicarbonyl Compound | Alkene | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Dimedone | 1-cinnamoylpiperazine | 2-(1-oxo-3-phenyl-3-(piperazin-1-yl)propyl)-5,5-dimethyl-dihydrofuran-3(2H)-one | 81 | nih.gov |
| 2 | Ethyl acetoacetate | 1-cinnamoylpiperazine | Ethyl 2-(1-oxo-3-phenyl-3-(piperazin-1-yl)propyl)-4-oxotetrahydrofuran-3-carboxylate | 65 | nih.gov |
Mn(III)-Mediated Oxidative Radical Cyclization Reactions
From Unsaturated Diacyl and Alkyl-Acyl Piperazine Derivatives
A notable method for the synthesis of novel piperazine-substituted dihydrofuran-3(2H)-one derivatives involves the manganese(III) acetate [Mn(OAc)₃] mediated radical cyclization. nih.govnih.gov This approach utilizes unsaturated diacyl and alkyl-acyl piperazine derivatives, which undergo radical addition and cyclization with 1,3-dicarbonyl compounds. nih.govnih.govresearchgate.net
The reaction is typically carried out by heating a solution of Mn(OAc)₃ in glacial acetic acid, followed by the addition of the 1,3-dicarbonyl compound and the respective unsaturated piperazine derivative. nih.gov The disappearance of the dark brown color of the Mn(III) species indicates the completion of the reaction. nih.gov This method has been successfully used to synthesize a range of dihydrofuran compounds containing a piperazine moiety in low to high yields (20-81%). nih.govnih.gov For instance, the reaction of methacryloyl piperazine derivatives with dimedone resulted in significantly higher yields compared to the corresponding allyl piperazine derivatives, suggesting that the nature of the unsaturated group on the piperazine ring influences the reaction efficiency. nih.gov
Involving 1,3-Dicarbonyl Compounds
The use of 1,3-dicarbonyl compounds is a cornerstone for the synthesis of highly substituted dihydrofuran-3(2H)-ones. The Mn(OAc)₃-mediated reaction is a prime example, where the 1,3-dicarbonyl compound acts as a precursor to a manganese enolate, which then adds to an olefin. nih.govtubitak.gov.tr The mechanism involves the oxidation of the 1,3-dicarbonyl compound by Mn(OAc)₃ to generate an α-carbon radical. This radical then adds to the double bond of an alkene, and the resulting radical intermediate undergoes an intramolecular cyclization to form the dihydrofuran ring. nih.gov
This strategy has been employed to react various 1,3-dicarbonyls, such as dimedone, acetylacetone, and ethyl acetoacetate, with different unsaturated piperazine derivatives to afford a library of novel dihydrofuran compounds. nih.govnih.gov The yields of these reactions are influenced by the specific structures of both the 1,3-dicarbonyl compound and the alkene. nih.gov Furthermore, asymmetric organocatalytic domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds have been developed, providing enantiomerically enriched dihydrofuran derivatives. metu.edu.tr
Table 1: Synthesis of Piperazine-Substituted Dihydrofuran-3(2H)-one Derivatives via Mn(OAc)₃ Mediated Radical Cyclization This table is interactive. You can sort and filter the data.
| Unsaturated Piperazine Reactant | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(5-Methylfuran-2-carbonyl) -4-methacryloylpiperazine | Dimedone | 3a | 81 | nih.gov |
| 1-(5-Methylfuran-2-carbonyl) -4-methacryloylpiperazine | Acetylacetone | 3d | 31 | nih.gov |
| 1-Cinnamoyl-4-methacryloylpiperazine | Dimedone | 3c | 64 | nih.gov |
| 1-Allyl-4-(5-methylfuran-2-carbonyl)piperazine | Dimedone | 3i | 32 | nih.gov |
| 1-Allyl-4-cinnamoylpiperazine | Dimedone | 3j | 20 | nih.gov |
| 1-Allyl-4-(5-methylfuran-2-carbonyl)piperazine | Ethyl Acetoacetate | 3l | 40 | nih.gov |
Silver Fluoride (B91410) Mediated 5-endo-trig Cyclization of α-Hydroxy Allenic Sulfones
A powerful method for the synthesis of 2,5-dihydrofurans, which are closely related to dihydrofuran-3(2H)-ones, involves the silver-catalyzed cyclization of α-hydroxy allenic sulfones. nih.gov Specifically, treatment of α-hydroxy allenic sulfones with a catalytic amount (10 mol%) of silver fluoride in acetonitrile (B52724) at room temperature leads to the formation of 3-tosyl 2,5-dihydrofurans in excellent yields. nih.gov This reaction proceeds via a 5-endo-trig cyclization pathway. nih.gov The requisite α-hydroxy allenic sulfone starting materials are readily prepared by the lithiation of allenic sulfones followed by trapping with various carbonyl compounds. nih.gov This methodology offers a direct route to functionalized dihydrofuran rings under mild conditions.
Organo-Catalyzed Aldol (B89426) Reactions for Substituted Dihydrofuran-3(2H)-ones
Organo-catalyzed aldol reactions have emerged as a potent tool for the asymmetric synthesis of chiral molecules, including substituted dihydrofuran-3(2H)-ones. google.comnih.gov This approach often utilizes small organic molecules, such as proline and its derivatives or cinchona alkaloids, to catalyze the reaction between a ketone and an aldehyde, creating a β-hydroxy carbonyl adduct. nih.gov
For instance, the enantioselective synthesis of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one has been achieved through an aldol reaction catalyzed by L-proline. google.com Similarly, bifunctional aminothiourea catalysts derived from N-diaminophosphoryl have been developed for the vinylogous aldol reaction between 2(3H)-furanones and isatins to produce chiral 3-hydroxy-2-oxindole derivatives, showcasing the utility of this strategy for creating complex heterocyclic systems. nih.gov The key advantage of organocatalysis lies in its ability to generate stereogenic centers with high enantioselectivity under mild, often metal-free conditions. nih.govresearchgate.net
Phenyliodine(III) Diacetate (PIDA) Mediated Oxidative Cyclization
A highly efficient and facile synthesis of dihydrofuran-3(2H)-ones, particularly spiro-fused variants, has been developed using phenyliodine(III) diacetate (PIDA) as a mild oxidant. acs.orgacs.orgnih.govacs.org This method involves the oxidative cyclization of 1-alkenoyl-1-carbamoyl cycloalkanes. The reaction proceeds under very mild conditions and is characterized by a chemoselective intramolecular C–O bond formation. acs.orgacs.org The use of hypervalent iodine reagents like PIDA is advantageous due to their moderate oxidizing ability, low toxicity, and ready availability compared to heavy metal reagents. acs.org Researchers have found that the addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is often beneficial for this transformation. researchgate.net
The PIDA-mediated oxidative cyclization has proven to be particularly effective for accessing spiro-fused dihydrofuran-3(2H)-ones. acs.orgacs.orgnih.gov This reaction has been successfully applied to 1-alkenoyl-1-carbamoyl derivatives of various cycloalkanes, including cyclopentane (B165970) and cyclopropane. acs.org A range of substrates bearing both electron-donating and electron-withdrawing groups on the aryl amide moiety react smoothly to afford the corresponding spiro-fused products in good to excellent yields. acs.org The structure of these spiro compounds has been confirmed by various spectroscopic methods and, in some cases, by X-ray single-crystal analysis. acs.org This methodology provides a direct and attractive route to complex spirocyclic systems from readily prepared starting materials. acs.org
Table 2: PIDA-Mediated Synthesis of Spiro-Fused Dihydrofuran-3(2H)-ones This table is interactive. You can sort and filter the data.
| Substrate (Cycloalkane Derivative) | R¹ (Amide Substituent) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Alkenoyl-1-carbamoyl cyclopentane | Phenyl | 2b | 85 | acs.org |
| 1-Alkenoyl-1-carbamoyl cyclopentane | 4-Methylphenyl | 2c | 88 | acs.org |
| 1-Alkenoyl-1-carbamoyl cyclopentane | 4-Methoxyphenyl | 2d | 92 | acs.org |
| 1-Alkenoyl-1-carbamoyl cyclopentane | 4-Chlorophenyl | 2f | 82 | acs.org |
| 1-Alkenoyl-1-carbamoyl cyclopentane | 2-Chlorophenyl | 2g | 75 | acs.org |
| 1-Alkenoyl-1-carbamoyl cyclopropane | Phenyl | 2k | 72 | acs.org |
Condensation and Rearrangement Approaches
Besides cyclization reactions, condensation and rearrangement pathways also provide access to the dihydrofuran-3(2H)-one core. One classical approach involves the acid-catalyzed cyclization-dehydration of a 1,3-diketone, which can be formed via an aldol condensation followed by oxidation. researchgate.net This represents an intramolecular condensation to form the heterocyclic ring.
Another strategy involves rearrangement reactions. For example, the Cloke-Wilson rearrangement of doubly activated cyclopropanes can be used to construct 2,3-dihydrofurans through a tandem intramolecular ring-opening/recyclization process. organic-chemistry.org While direct condensation of the keto group in pre-formed dihydrofuran-3(2H)-one can be challenging due to the electronic effects of the ring oxygen, which reduces the electrophilicity of the carbonyl carbon, specialized multicomponent reactions have been developed. nih.gov For instance, a three-component reaction of β-ketonitriles, pyridinium (B92312) ylide precursors, and aldehydes can yield trans-4,5-dihydrofuran-3-carbonitriles through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. organic-chemistry.org
Enantioselective and Stereoselective Synthesis
The development of methods to control the stereochemistry of the dihydrofuran-3(2H)-one ring is crucial for the synthesis of chiral natural products and pharmaceuticals.
A highly effective method for the enantioselective synthesis of chiral trans-4-substituted 3-alkoxycarbonylbutyrolactones, which are derivatives of dihydrofuran-3(2H)-one, is the palladium-catalyzed asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones. dicp.ac.cnacs.org This reaction constructs two adjacent stereocenters in a single step with high diastereoselectivity (>20:1) and excellent enantioselectivity (up to 95% ee). dicp.ac.cn
The process typically employs a palladium catalyst, such as palladium trifluoroacetate, in combination with a chiral phosphine (B1218219) ligand. dicp.ac.cn The reaction is performed under a hydrogen atmosphere, often with an acid co-catalyst like benzoic acid, in a solvent such as 2,2,2-trifluoroethanol (B45653) (TFE). dicp.ac.cn This methodology has demonstrated good functional group tolerance and is scalable, proceeding smoothly at the gram scale without significant loss of reactivity or enantioselectivity. dicp.ac.cnacs.org
Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Furan-2(5H)-ones
Stereocontrol in Dihydrofuran Synthesis from Vinyl Epoxides
The synthesis of dihydrofurans from vinyl epoxides represents a powerful transformation in organic chemistry, and achieving stereocontrol is crucial for accessing enantiomerically enriched and diastereomerically pure products. The rearrangement of vinyl epoxides to dihydrofurans can be induced thermally, photochemically, or, more commonly, through catalysis. acs.org The stereochemical outcome of these reactions is highly dependent on the chosen methodology, with metal-catalyzed processes offering the most versatile and effective routes for controlling stereoselectivity.
Palladium-catalyzed asymmetric [3+2] cycloaddition reactions have emerged as a particularly robust method for the enantioselective synthesis of highly substituted 2,3-dihydrofurans from vinyl epoxides. bohrium.comnih.govacs.org In these reactions, a palladium catalyst, in conjunction with a chiral ligand, facilitates the formation of a π-allylpalladium intermediate from the vinyl epoxide. This intermediate then reacts with a dipolarophile to generate the dihydrofuran ring with high levels of stereocontrol. organic-chemistry.org
A key factor in achieving high enantioselectivity is the design of the chiral ligand. Research has shown that chiral P,N-ligands are highly effective in these transformations. For instance, the use of a chiral benzylic-substituted P,N-ligand in the palladium-catalyzed cycloaddition of vinyl epoxides with alkynyl esters has been shown to produce chiral 2,3,4-trisubstituted 2,3-dihydrofurans in high yields and with excellent enantiomeric excesses (ee). nih.govacs.orgorganic-chemistry.org The reaction proceeds through a proposed exo transition state, which dictates the stereochemical outcome, leading preferentially to the formation of (S)-configured products. organic-chemistry.org
The mechanism is believed to involve the formation of a palladium-π-allyl intermediate, followed by a nucleophilic attack of a hydroxy anion on the dipolarophile (e.g., a propiolate), and subsequent intramolecular allylic alkylation. organic-chemistry.org This pathway allows for precise control over the creation of new stereocenters. The versatility of this method is demonstrated by its tolerance of a wide range of substituents on the reaction partners. organic-chemistry.org
Beyond palladium, other transition metals like copper have also been utilized. Copper(II) acetylacetonate (B107027) has been shown to effectively catalyze the rearrangement of vinyl oxiranes to 2,5-dihydrofurans, often with low catalyst loadings and in the absence of a solvent. nih.gov While not inherently asymmetric, the development of chiral copper catalyst systems, such as those combining Cu(OTf)2 with chiral tridentate P,N,N ligands, has enabled the enantioselective synthesis of functionalized dihydrofurans. researchgate.net
The inherent stereochemistry of the vinyl epoxide substrate can also play a significant role in the stereochemical outcome of the final dihydrofuran product, a concept that has been explored in the synthesis of complex molecules and natural products. acs.orgthieme-connect.com For example, the thermal rearrangement of diastereomeric vinyl epoxides can lead to the formation of dihydrofurans with a high degree of diastereoselectivity. researchgate.net
The following table summarizes selected examples of stereocontrolled dihydrofuran synthesis from vinyl epoxides, highlighting the reaction conditions and stereochemical outcomes.
| Catalyst / Ligand | Dipolarophile / Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Pd(dba)₂ / Chiral P,N-Ligand | Substituted Propiolates | up to 93 | - | up to 94 | organic-chemistry.org |
| Cu(OTf)₂ / Chiral Tridentate P,N,N Ligand | β-Ketoesters | Good | Good | Good to High | researchgate.net |
| Rh(II) catalyst | Indole-2-carbaldehyde | High | High | - | researchgate.net |
| Ir-IVb catalyst | Primary Alcohols | 63-94 | 5:1 to 40:1 | 87-94 | acs.org |
| Cu(acac)₂ | Vinyl Oxiranes | Excellent | - | - | nih.gov |
Chemical Transformations and Reactivity of Dihydrofuran 3 2h One
Alkylation Reactions
The alkylation of dihydrofuran-3(2H)-one and its derivatives is a key method for introducing substituents at the C-2 and C-4 positions. The methylene (B1212753) group adjacent to the carbonyl function can be deprotonated by a suitable base to form an enolate, which then acts as a nucleophile in reactions with alkyl halides or other electrophiles. For instance, the alkylation of 4-substituted oxazol-2-ones, which are precursors to optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one, is a crucial step in their synthesis. google.com This reaction typically employs strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an appropriate solvent such as tetrahydrofuran (B95107) at low temperatures. google.com
A study on the synthesis of 4-alkylated 3(2H)-furanones utilized an alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts, which proceeded in moderate to high yields under mild, one-pot conditions. researchgate.net Furthermore, a domino Michael/O-alkylation reaction has been developed for the construction of succinimide-substituted 3(2H)-furanones. semanticscholar.org This process highlights the utility of alkylation in creating more complex furanone structures.
The table below summarizes representative alkylation reactions of dihydrofuran-3(2H)-one derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| (S)-3-n-pentanoyl-4-substituted oxazol-2-one | Base (e.g., LDA), Alkyl halide, THF, -80 to 20°C | Alkylated oxazol-2-one | High |
| 3-Alkoxycarbonyl-2-oxopropyldiphenylsulfonium salt | Base | 4-Alkylated 3(2H)-furanone | Moderate to High |
| Dihydrofuran-3(2H)-one | Base, N-aryl maleimide | 3-(2,5-dioxo-1-arylpyrrolidin-3-yl)dihydrofuran-3(2H)-one | Up to 95% |
Conjugate Addition of Organocuprate Reagents
Organocuprate reagents, also known as Gilman reagents, are widely used for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In the context of dihydrofuran-3(2H)-one chemistry, these reagents can be employed for the stereoselective introduction of alkyl or aryl groups. The reaction proceeds via the addition of the organocuprate to an α,β-unsaturated derivative of dihydrofuran-3(2H)-one, leading to the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group.
Research has explored the conjugate addition of organocuprates to γ-methyl-δ-oxy-α,β-enones, which are structurally related to derivatives of dihydrofuran-3(2H)-one. acs.org The stereoselectivity of these additions is often influenced by the nature of the alkoxy substituent. acs.org Similarly, the conjugate addition of organocuprates to 2,3-dihydrothiin-4-one and its oxidized derivatives has been studied, providing insights into the reactivity of related heterocyclic systems. rsc.org
Reactions with Sulfur Nucleophiles
The reactivity of dihydrofuran-3(2H)-one extends to its interaction with sulfur nucleophiles. These reactions can lead to the formation of sulfur-containing heterocyclic compounds or the introduction of sulfur-based functional groups. For example, the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with hydrogen sulfide (B99878) or L-cysteine can produce a variety of sulfur-containing volatile compounds, including 2-methyl-3-mercapto-4,5-dihydrofuran. ntou.edu.tw
Furthermore, the reaction of perfluoropropene with elemental sulfur in the presence of dihydrofuran and a cesium fluoride (B91410) catalyst has been shown to yield a bicyclic 1,3-dithiolane (B1216140) derivative. mdpi.com This demonstrates the ability of the dihydrofuran ring to participate in cycloaddition reactions involving sulfur-containing intermediates.
Ring-Opening and Recyclization Processes
Dihydrofuran-3(2H)-one and its derivatives can undergo ring-opening upon reaction with certain nucleophiles, followed by recyclization to form new heterocyclic systems. This reactivity is particularly prominent with nitrogen-containing nucleophiles.
The reaction of dihydrofuran-3(2H)-one derivatives with primary amines can lead to the formation of pyrrolone derivatives. researchgate.net This transformation involves the nucleophilic attack of the amine on the carbonyl group, followed by a ring-opening and subsequent intramolecular cyclization. For instance, methyl (Z)-[2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate reacts with various primary amines to yield the corresponding 1-substituted 2,3-dihydro-1H-pyrrol-3-ones. researchgate.net
Hydrazine (B178648) and its derivatives are also key reagents in the transformation of dihydrofuran-3(2H)-one. The condensation of dihydrofuran-3(2H)-one with hydrazine hydrate (B1144303) is a step in the synthesis of tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate. Furthermore, the reaction of γ-keto acids, which can be derived from dihydrofuran-3(2H)-one precursors, with hydrazine hydrate is a common method for the synthesis of pyridazinones. scispace.comnih.gov
The interaction of dihydrofuran-3(2H)-one and its derivatives with nitrogen nucleophiles provides a synthetic route to various five- and six-membered nitrogen-containing heterocycles.
Pyrrolone Synthesis: As mentioned, the reaction with primary amines can lead to the formation of pyrrolones. researchgate.net The Paal-Knorr synthesis, a classical method for pyrrole (B145914) formation, involves the reaction of a 1,4-dicarbonyl compound (which can be conceptually derived from the ring-opening of a dihydrofuran-3(2H)-one derivative) with a primary amine. beilstein-journals.org
Pyrazolone Synthesis: The reaction of β-keto esters with hydrazines is a fundamental method for the synthesis of pyrazolones. youtube.com Derivatives of dihydrofuran-3(2H)-one can serve as precursors to the necessary β-dicarbonyl compounds. Additionally, pyrano[2,3-c]pyrazol-4(2H)-ones can be synthesized from pyrazole-chalcones, which themselves can be derived from precursors related to dihydrofuran-3(2H)-one. nih.gov
Pyridazinone Synthesis: Pyridazinone rings can be constructed through the reaction of 1,4-dicarbonyl compounds or γ-keto acids with hydrazines. scispace.comsphinxsai.comresearchgate.net For example, 6-aryl-3(2H)-pyridazinones have been synthesized by the cyclization of the corresponding γ-keto acid with hydrazine hydrate. scispace.com
The table below illustrates the formation of different heterocyclic systems from dihydrofuran-3(2H)-one derivatives.
| Dihydrofuran-3(2H)-one Derivative | Reactant | Product Heterocycle |
| Methyl (Z)-[2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate | Primary Amines | Pyrrolone |
| Dihydrofuran-3(2H)-one derived β-keto ester | Hydrazine | Pyrazolone |
| Dihydrofuran-3(2H)-one derived γ-keto acid | Hydrazine Hydrate | Pyridazinone |
Radical Chemistry and Oxidative Reactions
The chemical reactivity of dihydrofuran-3(2H)-one also encompasses radical and oxidative reactions. For instance, Mn(III)-mediated oxidative radical ring-opening and cyclization of methylenecyclopropanes with 1,3-dicarbonyl compounds can lead to spirodihydrofuran-3(2H)-ones. beilstein-journals.org
Oxidation of α,β-unsaturated derivatives of dihydrofuran-3(2H)-one can lead to further functionalization. The oxidation of diol precursors using manganese dioxide is a key step in synthesizing α,β-unsaturated ketone derivatives that can then be converted into furan-3(2H)-imines. nih.gov
Mn(III)-Based Oxidative Reactions
Manganese(III) acetate (B1210297), Mn(OAc)₃, is a potent one-electron oxidizing agent particularly effective for the oxidation of enolizable carbonyl compounds. wikipedia.org In the context of cyclic ketones like dihydrofuran-3(2H)-one, Mn(OAc)₃ facilitates the formation of α-oxoalkyl radicals through a single-electron transfer mechanism. wikipedia.org These reactions are typically carried out in a suitable solvent such as benzene (B151609) or acetic acid. organic-chemistry.orgdergipark.org.tr
The primary transformation observed in Mn(III)-based oxidations of cyclic ketones is the introduction of a functional group at the α-position to the carbonyl. Specifically, the reaction of a cyclic ketone with manganese(III) acetate often leads to the formation of α'-acetoxy derivatives. organic-chemistry.org This process involves the oxidation of the ketone to an α-radical, which is then trapped by an acetate ligand from the manganese complex. wikipedia.org The general mechanism begins with the single-electron oxidation of the enol form of the ketone to generate an α-oxoalkyl radical. wikipedia.org This radical can then undergo further oxidation, often facilitated by a co-oxidant like copper(II) acetate, to a carbocation, which is subsequently trapped by a nucleophile. wikipedia.org
While direct studies on dihydrofuran-3(2H)-one are not extensively detailed in the provided results, the reactivity can be inferred from studies on analogous cyclic ketones. For instance, the oxidation of various 2-cyclopentenone and 2-cyclohexenone derivatives with Mn(OAc)₃ regioselectively affords α'-acetoxy oxidation products in good yields. organic-chemistry.org The reaction conditions are generally mild, making this a useful method in synthetic organic chemistry. organic-chemistry.org The efficiency and outcome of the reaction can be influenced by the solvent system; for example, the use of formic acid as a co-solvent has been shown to increase both the reaction rate and product yield in certain Mn(III)-based oxidative reactions. researchgate.netmdpi.com
Table 1: Mn(III)-Based Oxidation of Cyclic Ketones
| Substrate Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Cyclic α,β-unsaturated ketones | Mn(OAc)₃ | α'-Acetoxy α,β-unsaturated cyclic ketones | organic-chemistry.org |
| Alkenyl substituted cyclic ketones | Mn(OAc)₃ | Bicyclic ketones (via oxidative cyclization) | nih.gov |
Phenyliodine(III) Diacetate Mediated Oxidations
Phenyliodine(III) diacetate (PIDA), a hypervalent iodine reagent, is a versatile and environmentally benign oxidant used for a wide range of organic transformations. researchgate.netresearchgate.net Its application to ketones, including the dihydrofuran-3(2H)-one scaffold, primarily involves α-functionalization.
A significant application of PIDA is in the α-oxidation of ketones to introduce an acetoxy group. researchgate.netresearchgate.net The reaction of cyclic ketones with PIDA can lead to α-acetoxylation, a transformation that is valuable for the synthesis of more complex molecules. nih.gov The efficiency and diastereoselectivity of this reaction can be enhanced by the use of a Lewis acid such as BF₃•OEt₂, which activates both the hypervalent iodine reagent and the cyclic ketone. nih.gov Computational studies suggest that this reaction proceeds through an Sₙ2 substitution mechanism involving an α-C-bound hypervalent iodine intermediate. nih.gov
Furthermore, PIDA has been instrumental in mediating oxidative cyclization reactions to construct spiro-fused dihydrofuran-3(2H)-ones. nih.govresearchgate.net For example, 1-alkenoyl-1-carbamoyl cycloalkanes undergo an efficient intramolecular chemoselective C-O bond formation when treated with PIDA under mild conditions, yielding spiro-fused dihydrofuran-3(2H)-one derivatives. nih.govresearchgate.net This highlights the ability of PIDA to facilitate complex intramolecular transformations leading to valuable heterocyclic systems.
Table 2: PIDA-Mediated Oxidations
| Substrate | Reagent | Product | Key Feature | Reference |
|---|---|---|---|---|
| Cyclic Ketones | PIDA / BF₃•OEt₂ | α-Acetoxy cyclic ketones | High diastereoselectivity | nih.gov |
| 1-Alkenoyl-1-carbamoyl cycloalkanes | PIDA | Spiro-fused dihydrofuran-3(2H)-ones | Oxidative cyclization | nih.govresearchgate.net |
Functionalization of Dihydrofuran-3(2H)-one Core
The dihydrofuran-3(2H)-one skeleton is a prominent structural feature in numerous biologically active natural products. nih.govnih.gov Consequently, the development of synthetic methods to functionalize this core is of significant interest.
Functionalization can be achieved through various strategies that modify the core structure to produce a range of derivatives. One common approach involves reactions at the α-position to the carbonyl group, as discussed in the context of oxidative reactions. Beyond oxidation, the enolate of dihydrofuran-3(2H)-one can, in principle, react with various electrophiles to introduce alkyl, acyl, or other functional groups.
Another strategy involves the synthesis of the dihydrofuran-3(2H)-one ring system with pre-installed functional groups. For instance, asymmetric organocatalytic domino Michael-Sₙ2 reactions between 1,3-dicarbonyl compounds and α-bromonitroalkenes, catalyzed by a bifunctional quinine-derived squaramide, can produce enantiomerically enriched dihydrofuran derivatives. metu.edu.tr These products can then be converted into functionalized 2,3-dihydrofuran (B140613) precursors. metu.edu.tr
Moreover, modifications can be performed on existing substituted dihydrofuran-3(2H)-one derivatives. A series of 3(2H)-furanones have been synthesized through side-chain modifications of a parent compound, demonstrating the feasibility of elaborating the core structure to access a library of related compounds. nih.govnih.gov The synthesis of the parent furanone can be achieved through methods such as the hydrogenolysis and subsequent acid hydrolysis of isoxazole (B147169) derivatives. nih.govnih.gov
Table 3: Methods for Functionalization of the Dihydrofuranone Core
| Method | Reactants | Product | Reference |
|---|---|---|---|
| Domino Michael-Sₙ2 Reaction | 1,3-Dicarbonyl compounds, α-Bromonitroalkenes | Enantioenriched 2,3-dihydrofurans | metu.edu.tr |
| Side-chain Modification | Parent 3(2H)-furanone, Various reagents | Functionalized 3(2H)-furanone derivatives | nih.govnih.gov |
| Acid-catalyzed Cyclization | α'-Hydroxyenones | Dihydrofuran-3(2H)-ones | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Use as a Building Block
Dihydrofuran-3(2H)-one is a valuable synthetic intermediate. rsc.org Its utility as a building block stems from the reactive ketone functional group and the stable heterocyclic ring, allowing for a variety of chemical transformations.
Synthesis of Pharmaceutical Precursors : It serves as a key reagent in the synthesis of dihydropteridinones, which are being investigated as Polo-like kinase-2 (Plk-2) inhibitors. chemicalbook.com It is also used to create cyclic ketone inhibitors designed to target the serine protease plasmin. rsc.orgmedchemexpress.comambeed.com
Flavor and Fragrance Industry : Beyond its direct use as a flavoring agent, it serves as a precursor in the synthesis of other fragrance and flavor compounds. rsc.org
Role in the Synthesis of Complex Molecules
The dihydrofuran-3(2H)-one scaffold is a recurring motif in a multitude of complex natural products, making its synthesis a critical step in their total synthesis.
Formal Synthesis of (±)-Kumausallene : The synthetic utility of gold-catalyzed methods to produce 2,5-disubstituted dihydrofuran-3(2H)-ones has been demonstrated in the concise formal synthesis of (±)-kumausallene, a natural product isolated from marine algae. nih.gov
Synthesis of Bullatenone and Geiparvarin : Convenient and versatile routes to the furan-3(2H)-one nucleus have been developed and exemplified by the synthesis of the natural products bullatenone and geiparvarin.
Access to Furaneol : (2R,3R)-Tartaric acid has been successfully converted into the important flavor component 4-hydroxy-2,5-dimethylfuran-3(2H)-one, also known as furaneol, showcasing the application of synthetic routes to access valuable furanone derivatives.
The presence of the dihydrofuran-3(2H)-one substructure is noted in a wide array of other natural products, including ascofuranone (B1665194), lychnophorolide A, and inotilone, underscoring the importance of this chemical entity in natural product chemistry.
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Dihydrofuran-3(2H)-one |
| 3-Oxotetrahydrofuran |
| Oxolane |
| Jatrophone |
| Geiparvarin |
| Ascofuranone (B1665194) |
| Bullatenone |
| Pseurotin |
| Dihydropteridinone |
| Polo-like kinase-2 (Plk-2) |
| 3-Hydroxytetrahydrofuran |
| Pyridinium (B92312) chlorochromate (PCC) |
| Toluene (B28343) |
| Allyl homopropargyl ether |
| 1-Tosyl-1,2,3-triazole |
| Dihydrofuran-3-imine |
| α-Allenol |
| (±)-Kumausallene |
| (2R,3R)-Tartaric acid |
| 4-Hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol) |
| Lychnophorolide A |
| Inotilone |
| 5-Phenyldihydrofuran-2(3H)-one |
Applications and Research Perspectives
Dihydrofuran-3(2H)-one as a Building Block in Natural Product Synthesis
The furan-3(2H)-one core and its dihydro derivatives are substructures found in a multitude of interesting natural products. researchgate.net This has spurred the development of efficient synthetic routes to access this key structural motif. Dihydrofuran-3(2H)-one serves as a crucial starting material or intermediate in the total synthesis of several biologically significant natural products. researchgate.net
Total Synthesis of Specific Natural Products (e.g., Ascofuranone)
A notable application of dihydrofuran-3(2H)-one is in the total synthesis of ascofuranone (B1665194). researchgate.netoup.com Ascofuranone is a natural product that exhibits a range of biological activities, including antitumor properties. The synthesis of ascofuranone and its derivatives often involves strategies where the dihydrofuran-3(2H)-one ring system is a central structural element. researchgate.netoup.com For instance, a concise and efficient total synthesis of (±)-ascofuranone has been reported, highlighting the importance of this heterocyclic ketone. acs.org The synthesis of an analog, ascofuranol, has also been achieved through strategies that could potentially involve dihydrofuran-3(2H)-one precursors. figshare.com The stereoselective synthesis of (S)-(−)-ascofuranone has been accomplished through a sequence involving the transformation of enantiomerically enriched propargyl esters into 4,5-dihydro-3(2H)-furanones, demonstrating a sophisticated use of this chemical scaffold. oup.com
Development of Pharmacologically Active Compounds
Dihydrofuran-3(2H)-one is a valuable building block for the synthesis of a wide array of biologically active compounds. medchemexpress.commedchemexpress.com Its chemical reactivity allows for the introduction of various substituents, leading to the generation of diverse molecular libraries for pharmacological screening.
Synthesis of Cyclic Ketone Inhibitors (e.g., Plasmin Inhibitors)
One of the key applications of dihydrofuran-3(2H)-one is in the synthesis of cyclic ketone inhibitors targeting the serine protease plasmin. medchemexpress.commedchemexpress.comszabo-scandic.com Plasmin is a crucial enzyme involved in the fibrinolytic system, and its inhibition has therapeutic implications. The dihydrofuran-3(2H)-one scaffold provides a template for designing molecules that can effectively interact with the active site of plasmin.
Research on MAO-B and COMT Enzyme Interactions
Recent theoretical studies have explored the potential of dihydrofuran-2-one derivatives as inhibitors of monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes that are significant targets in the treatment of Parkinson's disease. researchgate.netcerradopub.com.brcerradopub.com.brresearchgate.netscilit.com Although the primary research focuses on the dihydrofuran-2-one isomer, the findings suggest that the furanone core is a promising scaffold for developing inhibitors of these enzymes. cerradopub.com.br Theoretical interaction studies of various furanone derivatives with MAO-B and COMT have been conducted to evaluate their potential as therapeutic agents for Parkinson's disease. researchgate.netcerradopub.com.brcerradopub.com.brscilit.com Some furanone derivatives have shown lower inhibition constants (Ki) for MAO-B compared to existing drugs like selegiline, rasagiline, and safinamide. researchgate.netcerradopub.com.br Similarly, certain derivatives exhibited lower Ki values for COMT than entacapone (B1671355) and tolcapone. researchgate.netcerradopub.com.br These computational findings suggest that specific dihydrofuranone derivatives could act as potent MAO-B and COMT inhibitors. researchgate.netcerradopub.com.brcerradopub.com.br
Inhibitors for Other Biological Targets (e.g., AChE, hCA I, hCA II, b-TNAP)
The dihydrofuranone scaffold has been utilized to develop inhibitors for a variety of other important biological targets.
Acetylcholinesterase (AChE): Dihydrofuran derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. researchgate.netekb.egnih.gov For instance, novel pyrrole-3-one derivatives synthesized from furan-3-one precursors have demonstrated potent inhibition of AChE. researchgate.net
Human Carbonic Anhydrase (hCA I and hCA II): The same series of pyrrole-3-one derivatives also showed significant inhibitory activity against human carbonic anhydrase isoforms I and II. researchgate.net These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Further studies on dihydro-pyrrol-2-one derivatives have also shown potent inhibition of hCA I and II. nih.govacs.org
Tissue-Nonspecific Alkaline Phosphatase (b-TNAP): Synthesis of 3-(3-arylprop-2-ynyl)dihydrofuran-2(3H)-ones has led to the discovery of potent and selective inhibitors of bovine tissue-nonspecific alkaline phosphatase (b-TNAP). researchgate.net One derivative, in particular, was identified as a highly potent inhibitor of b-TNAP, showing significantly more selective activity towards b-TNAP compared to intestinal alkaline phosphatase (c-IAP). researchgate.net This highlights the potential of dihydrofuranone derivatives in treating conditions like vascular calcification. researchgate.net
Polymeric Materials and Polymerization Studies
The dihydrofuran ring system is also of interest in the field of polymer chemistry. The cationic polymerization of 2,3-dihydrofuran (B140613) and its derivatives has been investigated to produce polymers with unique properties. researchgate.net Photoinitiated cationic polymerization of mono- and bifunctional 2,3-dihydrofuran derivatives has been successfully carried out to form both soluble polymers and insoluble networks. tandfonline.com These studies demonstrate the potential of dihydrofuran-based monomers in creating novel polymeric materials. tandfonline.com
Photoinitiated Cationic Polymerization of Dihydrofuran Derivatives
Photoinitiated cationic polymerization is a key technique that utilizes light to initiate the polymerization process of certain monomers, including dihydrofuran derivatives. This method offers spatial and temporal control over the polymer chain growth, making it a valuable tool for creating well-defined polymers and materials. researchgate.net
Research has demonstrated the successful photoinduced cationic polymerization of both mono- and bifunctional monomers containing 2,3-dihydrofuran units. tandfonline.comtandfonline.com In these processes, a photoacid generator, such as triphenylsulphonium-hexafluorophosphate, is employed to produce an acid upon irradiation, which then initiates the polymerization. tandfonline.comtandfonline.com Depending on the specific monomers used, this technique can yield either soluble polymers or crosslinked, insoluble networks. tandfonline.comtandfonline.com
The polymerization of 2,3-dihydrofuran derivatives is driven by the high reactivity of the enol ether's electron-rich double bond towards cationic initiators. tandfonline.com Studies have explored various initiating systems, including those that lead to a "living" polymerization, where the polymer chains continue to grow as long as monomer is available, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. researchgate.netconsensus.app For instance, living cationic polymerization of 2,3-dihydrofuran (DHF) has been achieved at 0 °C using Et1.5AlCl1.5 in toluene (B28343) in the presence of THF. researchgate.netconsensus.app
Furthermore, metal-free photoinitiated cationic copolymerization methods have been developed, offering a greener alternative for producing poly(vinyl ethers). rsc.org These methods can mitigate side reactions, such as the ring-opening of certain monomers that can be catalyzed by Lewis acids. rsc.org The resulting polymers from these photoinitiated processes often exhibit desirable thermal properties, with glass transition temperatures (Tg) varying based on the substituents on the dihydrofuran ring. tandfonline.com For example, polymers with rigid phenyl and biphenyl (B1667301) groups have higher Tg values compared to those with more flexible alkyl spacer groups. tandfonline.com
Table 1: Polymer Properties from Photoinitiated Cationic Polymerization
| Monomer Type | Polymer Structure | Thermal Stability (Decomposition Temp.) | Glass Transition Temperature (Tg) | Adhesion Properties |
|---|---|---|---|---|
| Monofunctional 2,3-dihydrofuran derivatives | Soluble polymers | - | 124°C to 157°C | Satisfactory on glass and metal |
| Bifunctional 2,3-dihydrofuran derivatives | Insoluble networks | 341°C to 391°C | High Tg values | - |
| Poly(2,3-dihydrofuran) (P0) | - | 311°C | ~135°C | - |
Data sourced from multiple studies. tandfonline.comnsf.gov
Advanced Materials and Industrial Applications (excluding flavor/fragrance)
The polymerization of dihydrofuran derivatives, particularly 2,3-dihydrofuran (DHF), has led to the development of advanced materials with significant industrial potential. A notable example is poly(2,3-dihydrofuran) (PDHF), a strong, biorenewable, and degradable thermoplastic. nsf.govnih.gov This material is synthesized from DHF, a monomer that can be produced in a single step from 1,4-butanediol, a bio-based alcohol. nsf.govnih.gov
Researchers have developed a green, metal-free cationic polymerization method to produce high molecular weight PDHF at room temperature. nsf.govnih.gov The resulting polymer exhibits impressive mechanical and physical properties that make it a promising alternative to some petroleum-based plastics. nsf.govnih.gov
Key properties of Poly(2,3-dihydrofuran) (PDHF):
High Tensile Strength and Toughness: PDHF has shown a tensile strength of 70 MPa and a toughness of 14 MPa, which are comparable to commercial polycarbonate. nsf.govnih.gov
High Glass Transition Temperature (Tg): The cyclic structure in the polymer backbone results in a high Tg of approximately 135°C, providing a large processing window for techniques like heat molding and melt processing. nsf.gov
Exceptional Thermal Stability: PDHF is thermally stable, with a 5% mass loss temperature of 364°C. nsf.gov
Optical Clarity: The material possesses high optical clarity. nsf.govnih.gov
Good Barrier Properties: It acts as a good barrier to oxygen, carbon dioxide, and water. nsf.govnih.gov
Degradability: A facile oxidative degradation process has been developed, offering an end-of-life solution for PDHF materials. nsf.govnih.gov
These properties make PDHF suitable for a range of applications, including food packaging and high-strength windows. nsf.govnih.gov The development of such biorenewable and high-performance polymers from dihydrofuran derivatives represents a significant step towards more sustainable materials. nsf.gov
Table 2: Comparison of PDHF with Commercial Polymers
| Property | Poly(2,3-dihydrofuran) (PDHF) | Polycarbonate (PC) | Poly(lactic acid) (PLA) | Polystyrene (PS) |
|---|---|---|---|---|
| Tensile Strength | 70 MPa | ~60 MPa | ~50 MPa | ~45 MPa |
| Toughness | 14 MPa | ~20 MPa | Brittle | Brittle |
| Glass Transition Temp. (Tg) | ~135°C | ~150°C | ~60°C | ~100°C |
| Source | Biorenewable | Petroleum-based | Biorenewable | Petroleum-based |
Data represents typical values for comparison. nsf.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
